

# APhos Pd G3 Precatalyst: An In-depth Technical Guide

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## Compound of Interest

Compound Name: APhos Pd G3

Cat. No.: B8708963

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## Introduction

**APhos Pd G3**, also known as [4-(Di-tert-butylphosphino)-N,N-dimethylaniline-2-(2'-aminobiphenyl)]palladium(II) methanesulfonate, is a third-generation Buchwald precatalyst highly valued in modern organic synthesis.[1] These air- and moisture-stable palladium complexes offer significant advantages in cross-coupling reactions, including lower catalyst loadings, shorter reaction times, and the efficient generation of the active monoligated Pd(0) species under mild conditions.[2][3] Developed by the Buchwald group, G3 precatalysts are characterized by a biarylphosphine ligand and a unique aminobiphenyl framework that facilitates the formation of the active catalytic species.[4] This guide provides a comprehensive overview of the **APhos Pd G3** precatalyst, including its chemical properties, applications in key cross-coupling reactions, detailed experimental protocols, and the underlying catalytic cycles.

## Chemical Properties and Structure

**APhos Pd G3** is a well-defined, crystalline solid that exhibits good solubility in many common organic solvents. Its stability to air and moisture simplifies handling and reaction setup, making it a user-friendly option for a wide range of synthetic applications.[5]

Property	Value
CAS Number	1820817-64-8
Molecular Formula	C <sub>29</sub> H <sub>41</sub> N <sub>2</sub> O <sub>3</sub> PPdS
Molecular Weight	635.11 g/mol
Appearance	Off-white to pale yellow solid

The structure of **APhos Pd G3** features a palladium(II) center coordinated to the electron-rich and sterically demanding APhos ligand and a bidentate aminobiphenyl fragment, with a methanesulfonate counterion.

## Core Applications in Cross-Coupling Reactions

**APhos Pd G3** is a versatile precatalyst effective in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Its primary applications include:

- Suzuki-Miyaura Coupling: Formation of biaryl and vinyl-aryl structures.
- Buchwald-Hartwig Amination: Synthesis of aryl and heteroaryl amines.[\[1\]](#)
- Negishi Coupling: Coupling of organozinc reagents with organic halides.[\[1\]](#)[\[5\]](#)
- Heck Reaction: Vinylation of aryl halides.[\[1\]](#)
- Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[\[1\]](#)
- Stille Coupling: Coupling of organotin reagents with organic halides.[\[1\]](#)
- Hiyama Coupling: Coupling of organosilicon compounds with organic halides.[\[1\]](#)

## Quantitative Data Presentation

The following tables summarize representative quantitative data for cross-coupling reactions utilizing third-generation Buchwald precatalysts like **APhos Pd G3**. The data highlights the efficiency and broad substrate scope of these catalytic systems.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

Entry	Aryl Chloride	Product	Catalyst Loading (mol%)	Temp (°C)	Time (h)	Yield (%)
1	4-Chlorotoluene	4-Methylbiphenyl	1	100	12	>95
2	2-Chlorotoluene	2-Methylbiphenyl	2	100	18	92
3	4-Chloroanisole	4-Methoxybiphenyl	1	80	6	>98
4	2,6-Dimethylchlorobenzene	2,6-Dimethylbiphenyl	2	110	24	85

Note: Data is representative of typical yields obtained with Buchwald G3 precatalysts under optimized conditions.[6]

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Various Amines

Entry	Aryl Halide	Amine	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Chlorotoluene	Morpholine	NaOtBu	Toluene	100	6	94
2	4-Bromoaniline	Aniline	K <sub>3</sub> PO <sub>4</sub>	Dioxane	90	12	96
3	2-Chloropyridine	n-Butylamine	Cs <sub>2</sub> CO <sub>3</sub>	Toluene	110	18	88
4	1-Bromo-4-(trifluoromethyl)benzene	Piperidine	NaOtBu	THF	80	8	91

Note: This data is illustrative of the performance of palladium catalysts with bulky biarylphosphine ligands like APhos.<sup>[7]</sup>

## Experimental Protocols

### General Considerations

All reactions should be performed under an inert atmosphere (e-g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Anhydrous and degassed solvents are crucial for optimal results.

### Detailed Methodology for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is a representative example for the coupling of an aryl chloride with an amine using the APhos ligand.

Materials:

- Aryl chloride (1.0 mmol, 1.0 equiv)
- Amine (1.2 mmol, 1.2 equiv)
- **APhos Pd G3** (0.02 mmol, 2 mol%)
- Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
- Anhydrous toluene (5 mL)

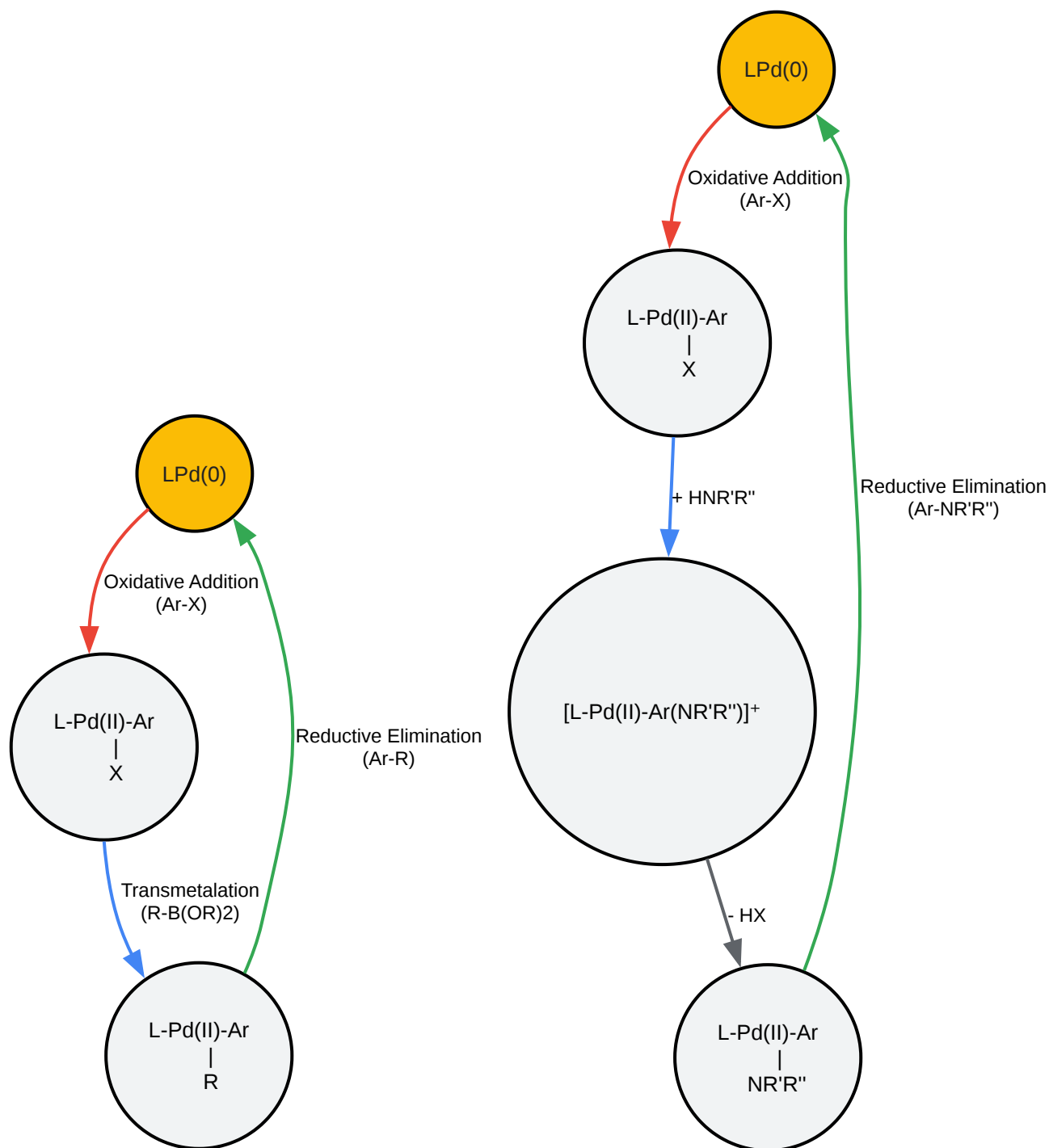
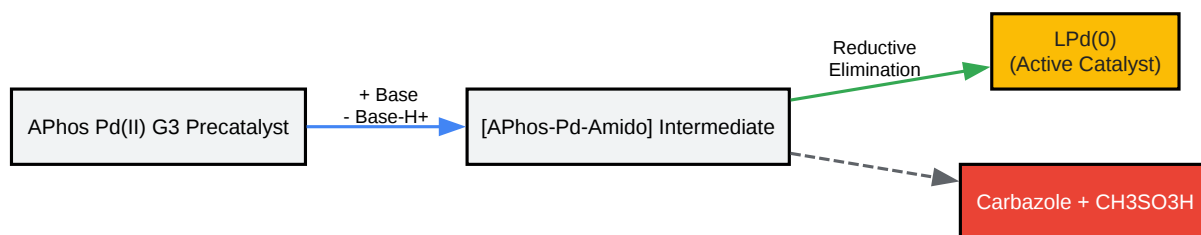
#### Procedure:

- To an oven-dried Schlenk tube equipped with a magnetic stir bar, add **APhos Pd G3** (12.7 mg, 0.02 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).
- Evacuate and backfill the tube with nitrogen three times.
- Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).
- Add anhydrous, degassed toluene (5 mL) via syringe.
- Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or GC/LC-MS.
- Upon completion, cool the reaction to room temperature.
- Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Mandatory Visualizations

### Activation of APhos Pd G3 Precatalyst

The activation of the G3 precatalyst is initiated by a base, leading to the formation of the active monoligated Pd(0) species, which enters the catalytic cycle.



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